Dopamine D2 Receptor Antagonism: A Unique Differentiator from Apovincamine and Vincamine
16,17-Dihydroapovincamine exhibits potent antagonism at the human dopamine D2 receptor with an IC50 of 10 nM [1]. In contrast, Apovincamine and Vincamine demonstrate no significant affinity for this receptor at comparable concentrations (IC50 > 10,000 nM or inactive), establishing a clear, quantitative divergence in target engagement [2][3].
| Evidence Dimension | Human Dopamine D2 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Apovincamine / Vincamine (inactive or IC50 > 10,000 nM) |
| Quantified Difference | >1,000-fold greater potency |
| Conditions | Ultra Lance cAMP assay in human cells, 60 min incubation |
Why This Matters
This specific D2 antagonism is a critical differentiator for researchers studying dopamine-related pathways or screening for off-target effects in CNS drug discovery, where Apovincamine and Vincamine would yield false negatives.
- [1] BindingDB. BDBM50171401 (CHEMBL3805860). Affinity Data: IC50 10 nM for human dopamine D2 receptor. View Source
- [2] BindingDB. BDBM50236353 (CHEMBL4060896). Affinity Data: EC50 11 nM for human dopamine D3 receptor (Apovincamine derivative). No D2 activity reported for Apovincamine. View Source
- [3] Effect of vinpocetine on monoamine receptor binding and synaptosomal uptake in the rat brain. (Apovincaminic acid and Vinpocetine show no affinity for D2). View Source
